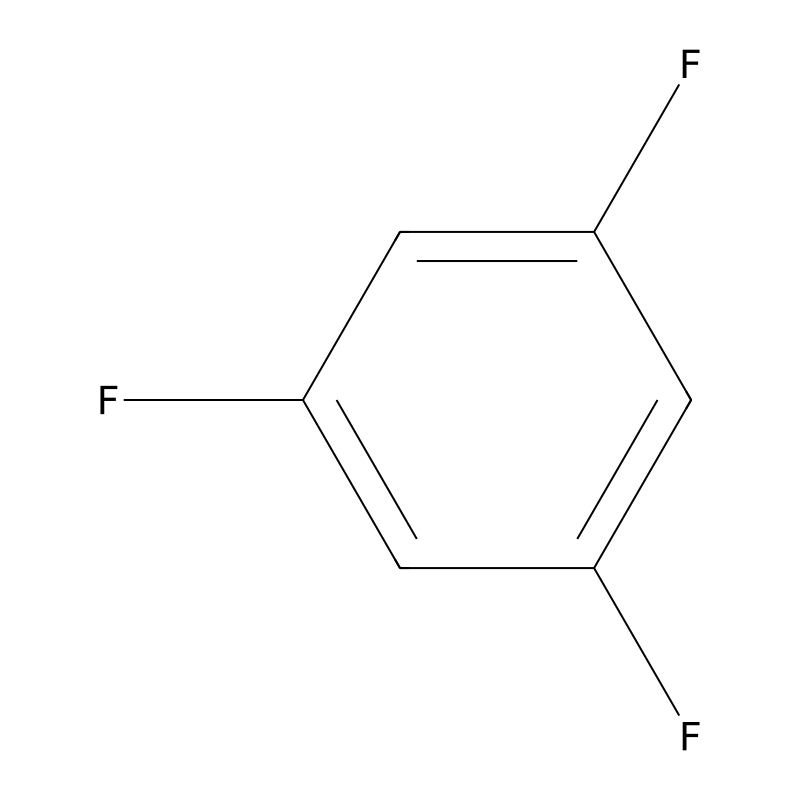

1,3,5-Trifluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,3,5-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula C₆H₃F₃ and a molecular weight of 132.0832 g/mol. It is also known as sym-trifluorobenzene. The compound features three fluorine atoms substituted at the 1, 3, and 5 positions of the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives . The presence of fluorine atoms enhances the compound's thermal stability and reactivity, making it an important intermediate in various chemical syntheses.

Rotational Raman Spectroscopy

This technique probes the rotational motion of molecules. A study by Schlupf et al. used high-resolution Raman spectroscopy with a single-mode argon laser to investigate the rotational spectra of 1,3,5-Trifluorobenzene. This research provided insights into the molecule's rotational constants and structure [].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the atomic environment experienced by different nuclei within a molecule. Yim and Gilson analyzed the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene dissolved in a nematic liquid crystal. This study aimed to understand the interaction between the molecule and the liquid crystal environment.

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, although the presence of electronegative fluorine atoms makes it less reactive than unsubstituted benzene.

- Dehalogenation: It can be synthesized through dehalogenation processes involving trichlorotrifluorobenzenes. This reaction can occur under catalytic conditions using palladium catalysts in both gas and liquid phases .

- Thermal Reactions: 1,3,5-Trifluorobenzene exhibits high thermal stability and can be used as an electrolyte additive in lithium-ion batteries, where it forms a solid electrolyte interface that improves battery performance .

Several methods exist for synthesizing 1,3,5-trifluorobenzene:

- Catalytic Dehalogenation: This method involves the reduction of trichlorotrifluorobenzenes using hydrogen in the presence of a palladium catalyst. The reaction typically occurs at elevated temperatures (80–90°C) and results in the formation of trifluorobenzenes .

- Electrophilic Fluorination: Another approach is through electrophilic fluorination of benzene derivatives or through selective substitution reactions involving fluorinating agents .

- Direct Fluorination: Direct fluorination methods can also be employed but may require stringent conditions due to the reactivity of fluorine gas.

1,3,5-Trifluorobenzene has several applications across various fields:

- Electrolyte Additive: It is used as an additive in lithium-ion batteries to enhance thermal stability and improve charge-discharge characteristics .

- Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

- Solvent: Due to its unique properties, it can also be used as a solvent in organic reactions.

Studies on interaction mechanisms involving 1,3,5-trifluorobenzene focus on its behavior with other chemical species. For example:

Several compounds share structural similarities with 1,3,5-trifluorobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoromethylbenzene | C₇H₅F₃ | Contains one trifluoromethyl group at any position on the benzene ring. |

| 1,2,4-Trifluorobenzene | C₆H₃F₃ | Different substitution pattern (ortho vs. para). |

| Difluorobenzene | C₆H₄F₂ | Two fluorine atoms leading to different reactivity patterns. |

The uniqueness of 1,3,5-trifluorobenzene lies in its symmetrical arrangement of fluorine atoms and its resultant physical and chemical properties that differ from those of other trifluoro-substituted benzenes. Its distinct thermal stability and ability to form stable interfaces make it particularly valuable in battery technology compared to its analogs.

Structural Characteristics

1,3,5-Trifluorobenzene belongs to the family of trifluorobenzenes, distinguished by its trigonal symmetry and para-substituted fluorine atoms. The benzene ring’s planar geometry is preserved, but the electronegative fluorine substituents induce significant electron-withdrawing effects. This results in a deactivated aromatic system with reduced susceptibility to electrophilic substitution compared to benzene. The molecular formula is C₆H₃F₃, with a molecular weight of 132.08 g/mol.

Key Physical Properties

| Property | Value |

|---|---|

| Appearance | Clear, colorless liquid |

| Density | ~1.3 g/cm³ (estimated) |

| Boiling Point | ~93–95°C (extrapolated) |

| Melting Point | Not explicitly reported |

| Solubility | Miscible with organic solvents |

The symmetrical substitution pattern minimizes steric hindrance, enabling predictable reactivity in synthetic applications. For instance, the meta-directing nature of fluorine atoms governs regioselectivity in further substitution reactions.

Historical Development in Fluoroaromatic Chemistry

Early Advances in Organofluorine Synthesis

The synthesis of organofluorine compounds began in the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions in 1862. However, the isolation of elemental fluorine by Henri Moissan in 1886 marked a turning point, enabling systematic exploration of fluorinated aromatics.

1,3,5-Trifluorobenzene’s development is rooted in halogen-exchange methodologies refined in the 1930s. Gottlieb’s 1936 demonstration of chlorine-to-fluorine substitution using potassium fluoride (KF) provided a scalable route to fluorobenzenes. This method, applied to trichlorobenzenes, likely facilitated the first syntheses of 1,3,5-trifluorobenzene.

Modern Synthetic Pathways

Contemporary synthesis often employs:

- Direct fluorination of benzene derivatives using fluorine gas (F₂) under controlled conditions.

- Halogen-exchange reactions with KF in polar aprotic solvents (e.g., dimethylformamide).

- Diazotization-fluorination (Schiemann reaction), though this is more common for mono- and di-fluorinated aromatics.

Significance in Organofluorine Research

Electronic and Steric Effects

The compound’s symmetry makes it an ideal model for studying electronic perturbations in aromatic systems. Nuclear magnetic resonance (NMR) studies reveal deshielded protons due to fluorine’s inductive effects, with distinct splitting patterns arising from spin-spin coupling.

Applications in Materials Science

1,3,5-Trifluorobenzene serves as:

- A solvent for reactions involving sensitive organometallic reagents.

- A building block for liquid crystals and polymers requiring thermal stability.

- A ligand precursor in coordination chemistry, where its weak electron-donating capacity stabilizes metal centers.

Role in Pharmaceuticals

While not bioactive itself, it is a key intermediate in synthesizing:

- Fluoroquinolone antibiotics, where fluorine enhances membrane permeability.

- Herbicides with improved environmental persistence.

Comparative Overview with Related Fluorinated Aromatics

Structural Isomerism

Compared to its isomers, 1,3,5-trifluorobenzene exhibits distinct properties:

| Isomer | Boiling Point (°C) | Density (g/cm³) | Reactivity Profile |

|---|---|---|---|

| 1,2,3-Trifluorobenzene | 93.5 | 1.3 | Higher electrophilic activity |

| 1,3,5-Trifluorobenzene | ~93–95 | ~1.3 | Lower reactivity due to symmetry |

Electronic Effects

- 1,3,5-Trifluorobenzene: Symmetrical electron withdrawal creates a uniform electrostatic potential, favoring nucleophilic attack at specific positions.

- 1,2,4-Trifluorobenzene: Asymmetric substitution leads to varied reactivity, complicating synthetic pathways.

Industrial Relevance

The symmetrical isomer is preferred in applications requiring predictable degradation pathways (e.g., agrochemicals), while asymmetric isomers are utilized in specialty chemicals with tailored reactivity.

Molecular Geometry and Symmetry (D3h Point Group)

1,3,5-Trifluorobenzene exhibits a highly symmetrical molecular structure characterized by the D3h point group symmetry [5]. This symmetric trifluorobenzene possesses three fluorine atoms positioned at the 1, 3, and 5 positions of the benzene ring, creating a perfectly symmetrical arrangement [1] [2]. The molecule maintains planarity with all atoms lying in the same plane, consistent with the aromatic benzene framework [5].

The D3h point group designation indicates the presence of a three-fold rotation axis perpendicular to the molecular plane, along with three two-fold rotation axes lying within the molecular plane [4]. This symmetry arrangement results from the equivalent positioning of the three fluorine substituents, which are separated by 120-degree intervals around the benzene ring [5]. The molecular geometry demonstrates a trigonal symmetry that significantly influences the compound's spectroscopic and physical properties [5].

High-resolution rotational Raman spectroscopy studies using femtosecond degenerate four-wave mixing have provided precise measurements of the rotational constants [8]. The ground state rotational constant B0 has been determined as 1759.410 ± 0.004 megahertz, with centrifugal distortion constants DJ = 103.3 ± 0.5 hertz, DJK = -188.3 ± 0.9 hertz, and DK = 89.6 ± 0.6 hertz [8].

Bond Lengths and Angles Analysis

The molecular structure of 1,3,5-trifluorobenzene has been extensively characterized through nuclear magnetic resonance spectroscopy studies in nematic liquid crystals [5]. The analysis reveals that the carbon-carbon bond lengths remain at 1.39 angstroms, identical to those found in unsubstituted benzene [5]. This preservation of aromatic bond lengths indicates that the symmetric fluorine substitution does not significantly perturb the delocalized pi-electron system of the benzene ring [5].

The carbon-hydrogen bond length has been measured at 1.08 angstroms, which is consistent with typical sp2 hybridized carbon-hydrogen bonds in aromatic systems [5]. The carbon-fluorine bond length is determined to be 1.296 angstroms [5]. This carbon-fluorine distance is notably shorter than the 1.354 angstroms observed in monofluorobenzene [14], demonstrating the effect of multiple fluorine substitutions on bond characteristics within the fluorobenzene series [15].

Table 1: Structural Parameters of 1,3,5-Trifluorobenzene

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃F₃ | [1] |

| Molecular Weight (g/mol) | 132.0832 | [1] |

| Point Group Symmetry | D₃ₕ | [5] |

| Rotational Constant B₀ (MHz) | 1759.410 ± 0.004 | [8] |

| C-C Bond Length (Å) | 1.39 | [5] |

| C-H Bond Length (Å) | 1.08 | [5] |

| C-F Bond Length (Å) | 1.296 | [5] |

The bond angles within the molecule maintain the characteristic 120-degree angles of the benzene ring structure [5]. The high symmetry of the molecule ensures that all carbon-carbon-carbon angles are equivalent, preserving the hexagonal geometry despite the presence of the electronegative fluorine substituents [5].

Electron Diffraction Studies

Electron diffraction investigations have provided valuable insights into the gas-phase structure of 1,3,5-trifluorobenzene and related fluorinated aromatic compounds [12]. Studies examining the additivity of ring distortions in halogen-substituted aromatics have demonstrated that the effects of multiple fluorine substituents on the benzene ring geometry are largely additive [12]. These investigations utilized modern experimental electron diffraction methods combined with computational approaches to achieve high accuracy in structural determinations [12].

The electron diffraction data confirm the planar structure of 1,3,5-trifluorobenzene and support the bond length measurements obtained through other spectroscopic techniques [12]. The gas-phase structure determined by electron diffraction shows excellent agreement with the D3h symmetry assignment and the molecular parameters derived from rotational spectroscopy [12].

Comparative electron diffraction studies of fluorobenzene and ortho-difluorobenzene have established reference carbon-fluorine bond lengths that provide context for understanding the structural parameters of 1,3,5-trifluorobenzene [13]. These early investigations determined carbon-fluorine distances of 1.34 ± 0.04 angstroms in fluorobenzene and 1.35 ± 0.03 angstroms in ortho-difluorobenzene [13], which are longer than the values observed in the symmetric trifluorobenzene compound [5].

Crystallographic Determinations

While direct crystallographic studies of 1,3,5-trifluorobenzene itself are limited in the literature, extensive crystallographic investigations have been conducted on related halogenated derivatives and cocrystal structures containing trifluorobenzene moieties [11] [33]. These studies provide important structural insights into the solid-state behavior of highly fluorinated aromatic compounds.

Crystallographic analysis of 1,3,5-trifluoro-2,4,6-triiodobenzene, a closely related compound, has revealed detailed structural parameters for the symmetric substitution pattern [10]. The crystal structure data indicate that the aromatic ring maintains its planarity in the solid state, consistent with the gas-phase molecular geometry observed in spectroscopic studies [10].

Studies of halogen-bonded cocrystals featuring 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene have demonstrated the influence of the trifluorobenzene core on crystal packing and intermolecular interactions [11]. These investigations utilized single-crystal X-ray diffraction to determine precise structural parameters and examine the role of the fluorine substituents in directing supramolecular assembly [11].

The crystallographic data from related compounds support the structural parameters determined through gas-phase spectroscopic methods, confirming the robustness of the D3h symmetry and the bond length measurements across different phases [11] [33].

Structure-Property Relationships in Fluorobenzene Series

The fluorobenzene series exhibits systematic trends in structural parameters that correlate with the degree of fluorination [14] [15]. Analysis of bond lengths across the series reveals a progressive shortening of carbon-fluorine bonds with increasing fluorine substitution [15]. In monofluorobenzene, the carbon-fluorine bond length is 1.354 angstroms [14], while in 1,3,5-trifluorobenzene it decreases to 1.296 angstroms [5], and in hexafluorobenzene it further shortens to 1.325 angstroms [15].

Table 2: Bond Length Comparison in Fluorobenzene Series

| Compound | C-C Bond Length (Å) | C-F Bond Length (Å) | Point Group |

|---|---|---|---|

| Benzene | 1.39 | N/A | D₆ₕ |

| Fluorobenzene | 1.392 (nearest to F), 1.397 (others) | 1.354 | C₂ᵥ |

| 1,3,5-Trifluorobenzene | 1.39 | 1.296 | D₃ₕ |

| Hexafluorobenzene | 1.394 | 1.325 | D₆ₕ |

The carbon-carbon bond lengths in the fluorobenzene series demonstrate remarkable consistency, with minimal variation despite the progressive introduction of electronegative fluorine substituents [14] [15]. In fluorobenzene, the two carbon-carbon bonds adjacent to the fluorine substituent show slight shortening to 1.392 angstroms compared to the remaining bonds at 1.397 angstroms [14]. However, in 1,3,5-trifluorobenzene, the symmetric substitution pattern results in uniform carbon-carbon bond lengths of 1.39 angstroms throughout the ring [5].

Infrared Absorption Analysis

The infrared spectroscopy of 1,3,5-trifluorobenzene has been extensively studied through both gas-phase and liquid-phase measurements. The fundamental vibrational analysis of this compound was first comprehensively reported by Nielsen, Liang, and Smith in their pioneering 1950 study [1] [2]. Their infrared absorption spectrum of liquid 1,3,5-trifluorobenzene was obtained in the region 2000-400 cm⁻¹ using multiple prism materials including LiF, NaCl, KBr, and KRS-5 prisms [3].

The NIST WebBook provides a complete gas-phase infrared spectrum of 1,3,5-trifluorobenzene, recorded using HP-GC/MS/IRD instrumentation [4] [5]. This spectrum reveals the characteristic vibrational frequencies associated with the symmetrical trifluoro substitution pattern. The molecule, possessing D₃ₕ symmetry, exhibits 30 normal modes of vibration distributed among the symmetry species [6].

Carbon-Fluorine Stretching Vibrations: The C-F stretching modes appear in the characteristic region of 1360-1000 cm⁻¹ [7]. These vibrations are particularly intense due to the high electronegativity difference between carbon and fluorine atoms. The symmetrical arrangement of the three fluorine atoms results in both symmetric and antisymmetric C-F stretching modes.

Carbon-Hydrogen Vibrations: The aromatic C-H stretching vibrations occur above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending modes are observed in the lower frequency regions. The out-of-plane C-H bending vibrations have been specifically analyzed in normal coordinate studies [8].

Ring Vibrations: The benzene ring skeletal vibrations are significantly perturbed by fluorine substitution. The C-C stretching modes typically appear in the 1600-1400 cm⁻¹ region, with frequencies shifted compared to unsubstituted benzene due to the electron-withdrawing effect of fluorine substituents [7].

A detailed normal coordinate analysis of the nonplanar vibrations was conducted by Ferguson and colleagues, providing force constants and confirming vibrational assignments [8]. This analysis utilized the frequency assignments established by Nielsen, Liang, and Smith and incorporated results from previous normal coordinate treatments of benzene derivatives.

Rotational Raman Spectroscopy

High-resolution rotational Raman spectroscopy of 1,3,5-trifluorobenzene has been conducted using single-mode argon laser excitation [9] [10]. The pure rotational Raman spectra provide precise rotational constants and molecular structure information. These measurements have been performed under high resolution conditions, allowing for detailed analysis of the rotational fine structure [11].

Experimental Conditions: The rotational Raman spectra were recorded using a single-mode argon laser as the excitation source, providing the high spectral purity necessary for resolved rotational structure analysis [10] [12]. The measurements were conducted in the gas phase to eliminate intermolecular interactions that could complicate the spectral interpretation.

Rotational Constants: The analysis of rotational Raman spectra yields precise values for the rotational constants B₀, DJ, DJK, and DK. The symmetric top nature of 1,3,5-trifluorobenzene (D₃ₕ symmetry) results in two independent rotational constants, with the molecule exhibiting prolate symmetric top behavior [13] [14].

Temperature Dependence: Studies have examined the temperature dependence of rotational Raman spectra, providing information about vibrational state populations and thermal effects on molecular rotation [15].

High-Resolution Femtosecond Rotational Raman Coherence Spectroscopy

Advanced femtosecond rotational Raman coherence spectroscopy has been applied to 1,3,5-trifluorobenzene to achieve unprecedented precision in structural determination [13] [14]. This technique, utilizing femtosecond degenerate four-wave mixing (fs-DFWM), provides rotational constants with MHz precision.

Methodology: The femtosecond rotational Raman coherence spectroscopy technique employs ultrashort laser pulses to create rotational coherences in the molecular ensemble [16] [17] [18]. The subsequent temporal evolution of these coherences is monitored through four-wave mixing signal detection, providing direct access to rotational energy level spacings.

Precision Measurements: The technique has determined the rotational and centrifugal distortion constants of the ground state with exceptional precision: B₀ = 1759.410 ± 0.004 MHz, DJ = 103.3 ± 0.5 Hz, DJK = -188.3 ± 0.9 Hz, and DK = 89.6 ± 0.6 Hz [13] [14]. These values represent the most accurate rotational constants available for 1,3,5-trifluorobenzene.

Vibrational State Analysis: The method has also been used to measure rotational constants Bᵥ for specific vibrational states, including ν₁₀, ν₂₉/₃₀, ν₂₃/₂₄, and the 2ν₁₀ overtone levels [13] [14]. This provides detailed information about vibration-rotation coupling and molecular structure changes upon vibrational excitation.

Structural Determination: Combined with high-level ab initio calculations, the femtosecond coherence spectroscopy results enable accurate determination of molecular bond lengths and angles [13] [19]. This approach represents a powerful combination of experimental precision and theoretical prediction for molecular structure elucidation.

Nuclear Magnetic Resonance Studies

Proton NMR Analysis

The proton nuclear magnetic resonance spectrum of 1,3,5-trifluorobenzene exhibits characteristic features arising from its D₃ₕ symmetry and fluorine substitution pattern [20] [21]. All three aromatic protons are equivalent by symmetry, resulting in a simplified spectrum compared to less symmetric trifluorobenzene isomers.

Chemical Shift Characteristics: The aromatic protons appear as a characteristic pattern in the 6.7-7.1 ppm region [21]. The chemical shift is influenced by the electron-withdrawing effect of the three fluorine substituents, which deshield the aromatic protons compared to benzene [22].

Coupling Patterns: The ¹H NMR spectrum shows complex multipicity due to coupling with the fluorine nuclei. Each aromatic proton couples with two fluorine atoms, resulting in a doublet of doublets pattern [23]. The coupling constants provide information about the spatial relationship between the protons and fluorine atoms [22].

Solvent Effects: Studies have examined the ¹H NMR spectrum in various solvents, with CDCl₃ being commonly used [21]. The chemical shifts and coupling patterns can be influenced by solvent effects and intermolecular interactions.

Fluorine-19 NMR Characterization

The ¹⁹F NMR spectrum of 1,3,5-trifluorobenzene is particularly informative due to the high sensitivity of fluorine nuclei to their chemical environment [24] [25]. The symmetrical substitution pattern results in all three fluorine atoms being magnetically equivalent.

Chemical Shift Values: The ¹⁹F NMR chemical shift for 1,3,5-trifluorobenzene appears as a singlet at approximately -108 ppm relative to CFCl₃ [24] [26]. This value places it within the typical range for aromatic fluorine compounds and reflects the electronic environment of the fluorine atoms.

Symmetry Considerations: The D₃ₕ symmetry of the molecule results in magnetic equivalence of all three fluorine atoms, producing a single resonance in the ¹⁹F NMR spectrum [27]. This contrasts with the more complex spectra observed for less symmetric trifluorobenzene isomers.

Coupling with Protons: The ¹⁹F nuclei exhibit coupling with the aromatic protons, providing complementary information to the ¹H NMR coupling patterns [28]. The magnitude of the F-H coupling constants depends on the number of bonds separating the nuclei and the electronic structure of the aromatic system.

Reference Standards: Various reference compounds have been used for ¹⁹F NMR chemical shift measurements, including CFCl₃, C₆F₆, and internal standards [25]. The choice of reference can affect the reported chemical shift values, requiring careful attention to experimental conditions.

Carbon-13 NMR Spectral Patterns

The ¹³C NMR spectrum of 1,3,5-trifluorobenzene provides detailed information about the aromatic carbon framework and the effects of fluorine substitution [22] [29]. The spectrum exhibits multiple carbon resonances corresponding to different carbon environments in the molecule.

Carbon Environments: The molecule contains two types of aromatic carbons: those bearing fluorine substituents (C-F) and those bearing hydrogen atoms (C-H) [29]. The D₃ₕ symmetry results in magnetic equivalence within each type, producing two primary ¹³C resonances.

Fluorine Coupling Effects: The ¹³C NMR spectrum shows extensive coupling with ¹⁹F nuclei, resulting in complex multipicity patterns [30]. Direct C-F coupling (¹JCF) produces large splitting constants (typically 240-250 Hz), while meta coupling (³JCF) results in smaller splittings.

Chemical Shift Trends: The carbon atoms bearing fluorine substituents are significantly deshielded compared to those in benzene, appearing at higher chemical shift values. The electron-withdrawing effect of fluorine affects both directly substituted carbons and neighboring carbons through the aromatic system [26].

NMR in Nematic Liquid Crystal Environments

Specialized NMR studies of 1,3,5-trifluorobenzene have been conducted in nematic liquid crystal environments to investigate molecular orientation and dynamics [12] [28] [31]. These studies provide unique insights into molecular behavior under anisotropic conditions.

Orientational Order: When dissolved in nematic liquid crystal phases, 1,3,5-trifluorobenzene exhibits partial orientational order [32] [33]. The NMR spectra become sensitive to the molecular orientation relative to the liquid crystal director, providing information about order parameters and molecular shape.

Dipolar Couplings: In the anisotropic liquid crystal environment, direct dipolar couplings between nuclei become observable in the NMR spectra [28]. These couplings provide distance and angular information that is averaged to zero in isotropic solutions.

Proton and Fluorine Studies: Both ¹H and ¹⁹F NMR spectra have been analyzed in nematic phases [12] [31]. The combination of both nuclear species provides complementary information about molecular orientation and dynamics.

Order Parameter Determination: The analysis of NMR spectra in liquid crystal environments allows determination of orientational order parameters, which quantify the degree of molecular alignment in the anisotropic phase [32]. For 1,3,5-trifluorobenzene, order parameters have been measured and compared with other aromatic molecules.

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation patterns of 1,3,5-trifluorobenzene provide detailed information about the molecular ion stability and decomposition pathways under electron ionization conditions [34] [35]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the influence of fluorine substitution on molecular ion behavior.

Molecular Ion Characteristics: The molecular ion peak [M]⁺- appears at m/z 132 and typically represents the base peak (100% relative intensity) in the mass spectrum [34]. This high molecular ion intensity is characteristic of aromatic compounds and indicates significant stability of the trifluorobenzene radical cation under electron ionization conditions.

Primary Fragmentation Pathways: The major fragmentation pathways involve sequential loss of fluorine-containing fragments [36]. The most prominent fragment ions include:

- m/z 113: [M-F]⁺ arising from loss of a fluorine atom (19 amu), with relative intensity of approximately 21%

- m/z 101: [M-CF]⁺ resulting from loss of a CF fragment (31 amu), observed at ~6% relative intensity

- m/z 81: [M-CF₂H]⁺ corresponding to loss of CF₂H (51 amu), appearing at ~19% relative intensity

- m/z 63: [M-CF₃]⁺ from elimination of CF₃ (69 amu), with ~18% relative intensity [34]

Fluorine Loss Mechanisms: The preferential loss of fluorine-containing fragments reflects the relatively weak C-F bonds in the aromatic system under high-energy conditions [36]. The symmetrical substitution pattern of 1,3,5-trifluorobenzene leads to equivalent pathways for initial fluorine loss from any of the three substituted positions.

Aromatic Stabilization: The retention of aromatic character in many fragment ions contributes to their stability and observed intensities. Fragment ions such as [M-F]⁺ maintain aromatic conjugation, which stabilizes these species in the gas phase [37].

Comparison with Isomers: Studies comparing mass spectra of different trifluorobenzene isomers reveal that the 1,3,5-isomer shows distinct fragmentation patterns related to its symmetrical structure [36]. The fragmentation behavior differs from 1,2,3- and 1,2,4-trifluorobenzene isomers due to different electronic distributions and steric effects.

Ion Series Analysis: Detailed analysis of the mass spectrum reveals multiple ion series corresponding to systematic loss of H, F, HF, and larger fluorine-containing fragments [36]. These series provide insights into the sequential decomposition pathways of the molecular ion under electron impact conditions.

UV-Visible Spectral Analysis

The ultraviolet-visible absorption spectroscopy of 1,3,5-trifluorobenzene reveals significant modifications to the electronic structure compared to benzene, arising from the electron-withdrawing effects of fluorine substitution [38] [39] [40]. Comprehensive studies have characterized both absorption and emission properties in the gas phase.

Absorption Characteristics: The UV absorption spectrum of 1,3,5-trifluorobenzene shows weak absorption (ε ≈ 120 M⁻¹cm⁻¹) in the 2700-2200 Å region [38]. This represents a significant reduction in intensity compared to benzene, reflecting the effect of fluorine substitution on the electronic transitions. The absorption features a closely spaced vibrational band system with spacing of 30-40 Å [38].

Electronic Transitions: Photoelectron and vacuum-ultraviolet absorption spectra have identified the electronic transitions and ionization energies [39] [40]. The two lowest ionization potentials correspond to π orbital levels, with values of 9.64 eV determined by photoelectron spectroscopy [39] [40]. These studies reveal significant differences in vibrational fine structure compared to benzene.

Fluorescence Properties: Fluorescence studies demonstrate that 1,3,5-trifluorobenzene exhibits a maximum fluorescence yield at an exciting wavelength of 2680 Å [38]. The fluorescence resulting from excitation in the 2700-2200 Å region is very weak, consistent with the low absorption coefficients in this spectral range. The fluorescence yield versus excitation wavelength curve shows only one structural feature, a maximum at 2680 Å, contrasting with the more complex behavior of less fluorinated benzenes [38].

Triplet State Characterization: Triplet yields have been determined using the biacetyl sensitized emission technique [38]. The maximum triplet yield of 1,3,5-trifluorobenzene is 0.40 and occurs at an excitation wavelength of 2640 Å. Studies using cis-butene-2 as a triplet quencher indicate that the triplet energy level can be characterized relative to other organic molecules [38].

Rydberg Series: Analysis of the vacuum-UV absorption spectrum has identified Rydberg series converging to the first and second ionization potentials [39]. Two Rydberg series converging to the first ionization potential and one series converging to the second ionization potential have been characterized. The assignments are confirmed by similarities between vibrational fine structures of photoelectron and related Rydberg bands [39].

Symmetry Effects: The D₃ₕ symmetry of 1,3,5-trifluorobenzene influences the electronic transitions and spectral selection rules [38]. This symmetry results in different electronic behavior compared to the Cs symmetry of other trifluorobenzene isomers, leading to distinct photophysical properties.

High-Resolution Studies: High-resolution electronic absorption spectra have been recorded using concave grating spectrographs with 10.6 m focal length, providing detailed vibrational structure analysis [41]. These measurements reveal the fine structure associated with electronic transitions and provide insights into excited state vibrational modes.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant